molecular formula C10H12 B1582527 o-Isopropenyltoluene CAS No. 7399-49-7

o-Isopropenyltoluene

Cat. No. B1582527
CAS RN: 7399-49-7
M. Wt: 132.2 g/mol
InChI Key: OGMSGZZPTQNTIK-UHFFFAOYSA-N
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Description

O-Isopropenyltoluene (OIPT) is a chemical compound that is used in many scientific research applications. OIPT is a colorless, water-soluble liquid that has a strong odor and is miscible with most organic solvents. OIPT is a key component in the synthesis of several compounds, including polymers, polyols, and polyesters. OIPT has a wide range of applications in the fields of pharmaceuticals, cosmetics, and food science.

Scientific Research Applications

Polymerization Processes

o-Isopropenyltoluene exhibits specific behaviors in polymerization processes. For instance, in the presence of AlCl3, o-isopropenyltoluene forms dimers such as 2,4-di-(o-tolyl)-4-methyl-l-hexene. This demonstrates its potential in creating specific polymer structures with desired properties (Sadykhov & Khanlarov, 1979).

Enantioselective Metabolism Studies

Research involving 4-isopropenyltoluene in rabbits has led to the isolation of several optically active metabolites. These studies are crucial in understanding the metabolic pathways and enantiomeric ratios of such compounds, which can have implications in pharmacology and toxicology (Matsumoto, Ishida, Takeda, & Yagi, 1994).

Atmospheric Science Research

Studies on secondary organic aerosol (SOA) formation often include o-isopropenyltoluene as a component. Understanding its role in SOA formation contributes to a better grasp of atmospheric chemistry and air quality modeling, especially in assessing the contributions of various hydrocarbons to ambient organic carbon concentrations (Kleindienst et al., 2007).

Catalysis and Chemical Synthesis

Research on Lewis-acid catalyzed reactions has involved 2-isopropenylaniline, a derivative of isopropenyltoluene. This has implications in the synthesis of complex organic compounds like 2,2,4-trisubstituted 1,2-dihydroquinolines, showcasing its role in synthetic chemistry (Edwards, Ringgenberg, & Jones, 1998).

Glycosyl Transfer Research

o-Isopropenyl glycosides, which can be derived from o-isopropenyltoluene, are studied for their role in glycosyl transfer reactions. Such studies are important in the field of carbohydrate chemistry, particularly in synthesizing complex sugar structures like trisaccharides (Chenault & Castro, 1994).

Applications in Fuel and Gasoline Production

Research into high-octane gasoline production involves the use of derivatives of o-isopropenyltoluene. The quality of gasoline produced, particularly in terms of oxidation stability and environmental impact, is a key area of study in this context (Abdellatief, Ershov, & Kapustin, 2020).

properties

IUPAC Name

1-methyl-2-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12/c1-8(2)10-7-5-4-6-9(10)3/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMSGZZPTQNTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224781
Record name o,alpha-Dimethylstyrene
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

o-Isopropenyltoluene

CAS RN

7399-49-7, 26444-18-8
Record name o-Isopropenyltoluene
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Record name o-Isopropenyltoluene
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Synthesis routes and methods

Procedure details

90 g of isopropenyltoluene, 10 g of C5 fraction (n-pentane/isoprene/1,3-pentadiene/cyclopentadiene=5/6/3/3) obtained by thermal cracking of petroleum naphtha, and 150 g of toluene were charged into an autoclave, and the mixture was reacted by adding in drops, as a catalyst, 1.5 g of BF3 phenol complex over a period of about 10 minutes, keeping the temperature at 0° C. while stirring. Then, the stirring was continued for another 3 hours. Then, 50 ml of a 5 wt % aqueous sodium hydroxide solution was added, and after the mixture was vigorously stirred for 30 minutes to decompose the catalyst, the aqueous phase was separated and polymer oil was obtained. Further, after the polymer oil was washed with water until it became neutral, and the unreacted oil and solvent were distilled off under reduced pressure with heating to obtain a hydrocarbon resin in the form of a white lump. This resin had a softening point Tm of 125° C., a number average molecular weight of 1150, and a weight average molecular weight Mw of 1950.
Name
n-pentane isoprene 1,3-pentadiene cyclopentadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum naphtha
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
ZA Sadykhov, TG Khanlarov - Polymer Science USSR, 1979 - Elsevier
… In view of the intense bands at 3063, 1640 and 897 cm -1 (~C-~CH 2 group) appearing in the spectrum of the o-isopropenyltoluene dimer, the latter can be identified as 2,4-di-(o-tolyl), 4-…
Number of citations: 2 www.sciencedirect.com
ZA Sadykhov, TG Khanlarov - Chemistry and Technology of Fuels and Oils, 1975 - Springer
… weight of copolymer of isobutylene with o-isopropenyltoluene (1) or m-isopropenyltoluene (2). … of o-isopropenyltoluene (1) or m-isopropenyltoluene (2) in copolymer with isobutylene. …
Number of citations: 3 link.springer.com
O Khanal, D Shooter - Atmospheric Environment, 2004 - Elsevier
… All the selected compounds showed an increase in peak area from 2 to 7 min, but from 7 to 15 min peak areas remained almost the same except for o-isopropenyltoluene, which gave a …
Number of citations: 19 www.sciencedirect.com
N Dahmani-Hamzaoui… - Journal of Essential Oil …, 2010 - Taylor & Francis
Isolation of the essential oil from Artemisia herba-alba collected in the North Sahara desert has been conducted by hydrodistillation (HD) and a microwave distillation process (MD). The …
Number of citations: 37 www.tandfonline.com
Z Vajglová, N Kumar, M Peurla, K Eränen… - Catalysis Science & …, 2020 - pubs.rsc.org
… As other intermediates o-isopropenyltoluene with the maximum at 2–2.5 h of TOS only for A and D extrudates, and mentha-2,8-diene with the maximum at 1.5 h of TOS for C extrudates …
Number of citations: 14 pubs.rsc.org
KF Andersen, T Vulpius - Chemical senses, 1999 - academic.oup.com
The volatile components of urine from lions were investigated using GC-MS headspace techniques. Fifty-five compounds were found in the urine samples. Seven potential species-…
Number of citations: 82 academic.oup.com
H Lakhal, H Ghorab, S Chibani, A Kabouche… - Der Pharmacia …, 2013 - researchgate.net
The hydrodistilled essential oil of fresh aerial parts of Salvia officinalis, collected at Batna (Eastern Algerian) was analyzed by GC and GC/MS. 35 components representing 98.39% of …
Number of citations: 46 www.researchgate.net
I Owczarek, K Blazej - Journal of physical and chemical reference data, 2004 - pubs.aip.org
This study presents 41 recommended experimental and 52 calculated values of critical temperatures of aromatic and cyclic hydrocarbons. Additionally this work includes 93 …
Number of citations: 10 pubs.aip.org
M Akhbari, H Batooli - American-Eurasian Journal of Sustainable …, 2009 - aensiweb.net
This study was designed to examine the chemical composition of the essential oil of Leaves, flowers and fruits of perforatum L. growing wild in kashan. GC–MS analyses of the essential …
Number of citations: 20 www.aensiweb.net
X Dong, ZT Jiang, S Jiang, R Li - Journal of Essential Oil Bearing …, 2017 - Taylor & Francis
The components of essential oils extracted from Petroselinum crispum seeds were determined by the traditional technique hydrodistillation (HD) and microwave-assisted …
Number of citations: 11 www.tandfonline.com

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